molecular formula C11H15N3O4 B2819735 Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate CAS No. 1820735-46-3

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate

Cat. No.: B2819735
CAS No.: 1820735-46-3
M. Wt: 253.258
InChI Key: OWOGOUUYKXSDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate is an organic compound that belongs to the pyridine family This compound is characterized by the presence of a nitro group at the 5-position, a butylamino group at the 6-position, and a methyl ester group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of pyridine derivatives to introduce the nitro group. This is followed by the substitution of the nitro group with a butylamino group through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The butylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the butylamino group can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(ethylamino)-5-nitropyridine-3-carboxylate
  • Methyl 6-(propylamino)-5-nitropyridine-3-carboxylate
  • Methyl 6-(isobutylamino)-5-nitropyridine-3-carboxylate

Uniqueness

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The butylamino group, in particular, provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

IUPAC Name

methyl 6-(butylamino)-5-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-3-4-5-12-10-9(14(16)17)6-8(7-13-10)11(15)18-2/h6-7H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOGOUUYKXSDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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